5-Chloro-5-methylhex-1-en-3-yne

Catalog No.
S16115018
CAS No.
819-44-3
M.F
C7H9Cl
M. Wt
128.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-5-methylhex-1-en-3-yne

CAS Number

819-44-3

Product Name

5-Chloro-5-methylhex-1-en-3-yne

IUPAC Name

5-chloro-5-methylhex-1-en-3-yne

Molecular Formula

C7H9Cl

Molecular Weight

128.60 g/mol

InChI

InChI=1S/C7H9Cl/c1-4-5-6-7(2,3)8/h4H,1H2,2-3H3

InChI Key

MCXPOGYVVMJKMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#CC=C)Cl

5-Chloro-5-methylhex-1-en-3-yne is an organic compound characterized by its unique structure, which includes a chloro substituent and a terminal alkyne. Its molecular formula is C7H9ClC_7H_9Cl, and it has a molecular weight of approximately 128.601 g/mol. The compound features a hexene backbone with a methyl group and a chlorine atom attached to the fifth carbon, as well as a triple bond at the third position, contributing to its reactivity and potential applications in synthetic chemistry .

Typical for compounds containing alkenes and alkynes. These include:

  • Electrophilic Additions: The presence of the double bond allows for electrophilic addition reactions, where electrophiles can add across the double bond.
  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles in reactions such as nucleophilic substitution, particularly under basic conditions.
  • Cross-Coupling Reactions: It can also be involved in cross-coupling reactions, which are significant in forming carbon-carbon bonds in organic synthesis .

Several methods have been developed for synthesizing 5-Chloro-5-methylhex-1-en-3-yne. Common approaches include:

  • Halogenation of Alkenes: Starting from 5-methylhex-1-en-3-yne, chlorination can be achieved through direct halogenation using reagents like chlorine gas or thionyl chloride.
  • Alkyne Formation: The compound can also be synthesized via dehydrohalogenation of appropriate precursors followed by terminal alkyne formation through elimination reactions.
  • Multi-Step Synthesis: More complex synthetic routes may involve multiple steps, including the introduction of functional groups via Grignard reagents or other organometallics .

5-Chloro-5-methylhex-1-en-3-yne finds potential applications in various fields:

  • Synthetic Organic Chemistry: As an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Its derivatives may be explored for pharmaceutical applications due to potential biological activities.
  • Material Science: It could be utilized in developing new materials or polymers that require specific functional groups for enhanced properties .

Interaction studies involving 5-Chloro-5-methylhex-1-en-3-yne primarily focus on its reactivity with other chemical species. For example:

  • Reactivity with Nucleophiles: Experiments have shown that the chlorine atom can be substituted by various nucleophiles, leading to different products based on the nucleophile's nature.
  • Catalytic Reactions: Studies may explore its behavior under catalytic conditions, particularly with transition metals that facilitate cross-coupling or addition reactions .

Several compounds share structural similarities with 5-Chloro-5-methylhex-1-en-3-yne, each exhibiting unique properties:

Compound NameStructure TypeUnique Features
5-Methylhex-1-en-3-yneAlkyneLacks chlorine; serves as a precursor
4-Chloro-4-methylpent-2-yneAlkyneDifferent carbon skeleton; potential biological activity
(E)-1-Chloro-5-methylhex-1-en-3-yneGeometric isomerDifferent stereochemistry affecting reactivity
2-Methylpent-2-enalAldehydeContains an aldehyde functional group

These compounds highlight the uniqueness of 5-Chloro-5-methylhex-1-en-3-yne due to its specific chlorinated structure and potential applications in synthetic pathways that utilize both alkene and alkyne functionalities .

XLogP3

2.4

Exact Mass

128.0392780 g/mol

Monoisotopic Mass

128.0392780 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-15-2024

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